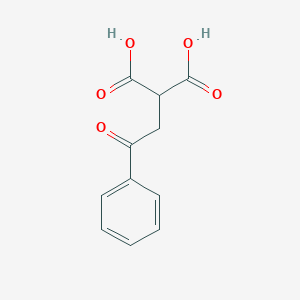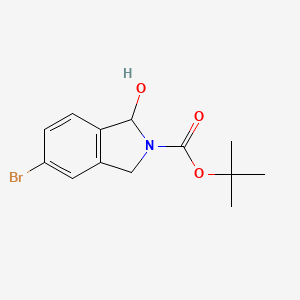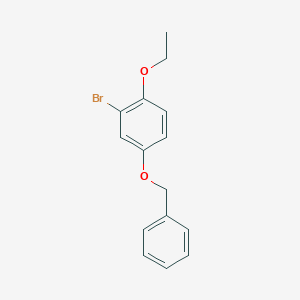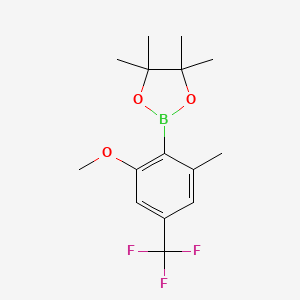
2-(2-Oxo-2-phenylethyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-phenylethyl)malonic acid is a chemical compound with the molecular formula C₁₀H₁₀O₄ It is a derivative of malonic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a 2-oxo-2-phenylethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylglyoxal and malonic acid.
Reaction Conditions: The reaction involves the condensation of phenylglyoxal with malonic acid under acidic conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH.
Catalysts: Catalysts may be used to enhance the reaction rate and yield. Common catalysts include strong acids like sulfuric acid or hydrochloric acid.
Purification: Industrial-scale purification involves techniques such as filtration, crystallization, and chromatography to ensure the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield benzoic acid derivatives.
Reduction Products: Reduction can produce hydroxyl or amino derivatives.
Substitution Products: Substitution reactions can lead to the formation of esters or amides.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-phenylethyl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(2-oxo-2-phenylethyl)malonic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2-(2-Oxo-2-phenylethyl)malonic acid is similar to other malonic acid derivatives, such as:
Malonic Acid: The parent compound with two carboxyl groups.
Phenylglyoxal: A compound with a similar phenyl group but lacking the malonic acid moiety.
Benzoylformic Acid: A derivative with a benzoyl group attached to the formic acid moiety.
Uniqueness: The presence of the 2-oxo-2-phenylethyl group in this compound makes it unique compared to other malonic acid derivatives. This group provides specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
5538-01-2 |
|---|---|
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
2-phenacylpropanedioic acid |
InChI |
InChI=1S/C11H10O5/c12-9(7-4-2-1-3-5-7)6-8(10(13)14)11(15)16/h1-5,8H,6H2,(H,13,14)(H,15,16) |
Clave InChI |
DMJHFUQHHKRMQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)

![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)




![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)

![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)


